molecular formula C17H17N5O2 B6967778 3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole

3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B6967778
M. Wt: 323.35 g/mol
InChI Key: XOHRRDYSGVOOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a condensation reaction involving a suitable pyrimidine derivative and an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogenating agents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-5-(1-pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrimidine ring.

    3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrrolidine ring.

    3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,3,4-oxadiazole: Different oxadiazole ring structure.

Uniqueness

The uniqueness of 3-(2-Methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole lies in its combination of three distinct rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-23-14-8-3-2-6-12(14)15-20-16(24-21-15)13-7-4-11-22(13)17-18-9-5-10-19-17/h2-3,5-6,8-10,13H,4,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRRDYSGVOOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCCN3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.